N-Fmoc-N-(2-fluorobenzyl)-glycine
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Overview
Description
N-Fmoc-N-(2-fluorobenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 2-fluorobenzyl group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(2-fluorobenzyl)-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate to form N-Fmoc-glycine.
Alkylation: The protected glycine is then alkylated with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-(2-fluorobenzyl)-glycine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.
Major Products
Deprotection: Yields the free amine form of the compound.
Coupling: Produces peptides or other amide-linked products.
Scientific Research Applications
N-Fmoc-N-(2-fluorobenzyl)-glycine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential in drug design and development, particularly in the creation of enzyme inhibitors or receptor agonists/antagonists.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.
Mechanism of Action
The mechanism of action for compounds like N-Fmoc-N-(2-fluorobenzyl)-glycine depends on their specific use:
Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides.
Drug Development: May interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Lacks the 2-fluorobenzyl modification.
N-Fmoc-N-benzyl-glycine: Similar but without the fluorine atom.
Uniqueness
N-Fmoc-N-(2-fluorobenzyl)-glycine is unique due to the presence of the 2-fluorobenzyl group, which can impart different chemical and biological properties compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-fluorophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVAIIZVRBIKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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